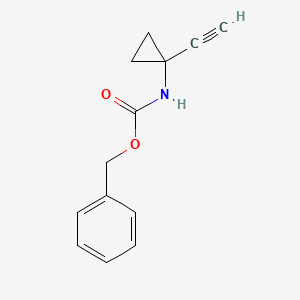![molecular formula C15H18BrNO2 B13502362 Tert-butyl 6'-bromospiro[cyclopropane-1,3'-indoline]-1'-carboxylate](/img/structure/B13502362.png)
Tert-butyl 6'-bromospiro[cyclopropane-1,3'-indoline]-1'-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 6’-bromo-1’,2’-dihydrospiro[cyclopropane-1,3’-indole]-1’-carboxylate is a complex organic compound featuring a spirocyclic structure
Preparation Methods
The synthesis of tert-butyl 6’-bromo-1’,2’-dihydrospiro[cyclopropane-1,3’-indole]-1’-carboxylate typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and reagents to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
tert-Butyl 6’-bromo-1’,2’-dihydrospiro[cyclopropane-1,3’-indole]-1’-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of specific atoms within the molecule.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common reagents used in these reactions include palladium catalysts, organoboron compounds, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 6’-bromo-1’,2’-dihydrospiro[cyclopropane-1,3’-indole]-1’-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 6’-bromo-1’,2’-dihydrospiro[cyclopropane-1,3’-indole]-1’-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
tert-Butyl 6’-bromo-1’,2’-dihydrospiro[cyclopropane-1,3’-indole]-1’-carboxylate can be compared with similar compounds such as:
tert-Butyl 6-bromo-1-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate: Similar in structure but with different functional groups and reactivity.
tert-Butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate: Another related compound with distinct chemical properties and applications.
The uniqueness of tert-butyl 6’-bromo-1’,2’-dihydrospiro[cyclopropane-1,3’-indole]-1’-carboxylate lies in its spirocyclic structure, which imparts specific chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C15H18BrNO2 |
|---|---|
Molecular Weight |
324.21 g/mol |
IUPAC Name |
tert-butyl 6-bromospiro[2H-indole-3,1'-cyclopropane]-1-carboxylate |
InChI |
InChI=1S/C15H18BrNO2/c1-14(2,3)19-13(18)17-9-15(6-7-15)11-5-4-10(16)8-12(11)17/h4-5,8H,6-7,9H2,1-3H3 |
InChI Key |
UFHMHAGZXRXWMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CC2)C3=C1C=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



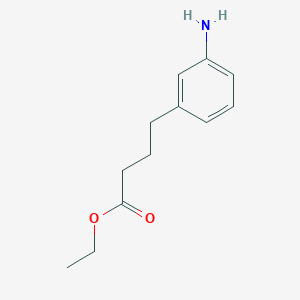
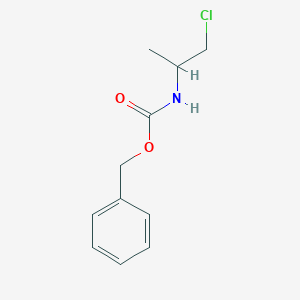
![5-[(Tert-butoxy)carbamoyl]furan-3-carboxylic acid](/img/structure/B13502289.png)
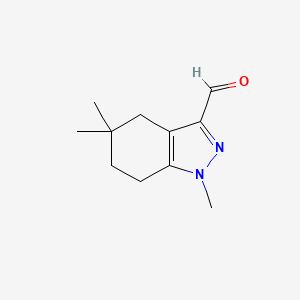

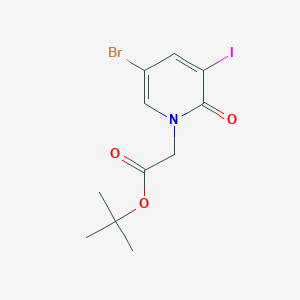
![1-{5-Fluorofuro[3,2-b]pyridin-2-yl}methanamine hydrochloride](/img/structure/B13502325.png)
![Methyl 2-[(2-hydroxypropyl)amino]acetate](/img/structure/B13502330.png)
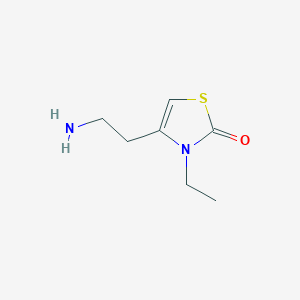
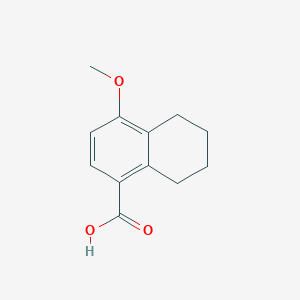
![4-chloro-7-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13502337.png)
![tert-butyl N-[2-(4-bromophenoxy)propyl]carbamate](/img/structure/B13502348.png)
